

An In-depth Technical Guide to the Physical Properties of Benzoyl Azide

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Compound of Interest

Compound Name: *Benzoyl azide*

Cat. No.: *B1618288*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of **benzoyl azide** ($C_7H_5N_3O$), a versatile and reactive intermediate in organic synthesis. The information is presented to support research and development activities where this compound is utilized.

Core Physical and Chemical Properties

Benzoyl azide is an organic compound featuring an azide functional group attached to a benzoyl moiety.^[1] It is recognized for its high reactivity, particularly in the presence of heat or shock, which can lead to explosive decomposition.^[1]

| Property | Value | Source(s) |
|--------------------|--|-----------|
| Molecular Formula | C ₇ H ₅ N ₃ O | [2][3] |
| Molecular Weight | 147.13 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | 32 °C | [2][4] |
| Boiling Point | Decomposes before boiling | [2] |
| Density | 1.0655 g/cm ³ | [2] |
| Solubility | Soluble in organic solvents (e.g., ethanol, diethyl ether); limited solubility in water. | [1][2] |
| Flash Point | -33 °C | [4] |
| Storage Conditions | -20°C | [4] |

Structural and Spectroscopic Data

The characterization of **benzoyl azide** relies on a combination of spectroscopic techniques that provide detailed structural information.

Identifiers

| Identifier | Value | Source(s) |
|------------|---|-----------|
| IUPAC Name | benzoyl azide | [3] |
| CAS Number | 582-61-6 | [2][3] |
| SMILES | C1=CC=C(C=C1)C(=O)N=[N+]=[N-] | [2][3] |
| InChI | InChI=1S/C7H5N3O/c8-10-9-7(11)6-4-2-1-3-5-6/h1-5H | [2][3] |
| InChIKey | PJHUABJTDFXYRQ-UHFFFAOYSA-N | [2][3] |

Spectroscopic Analysis

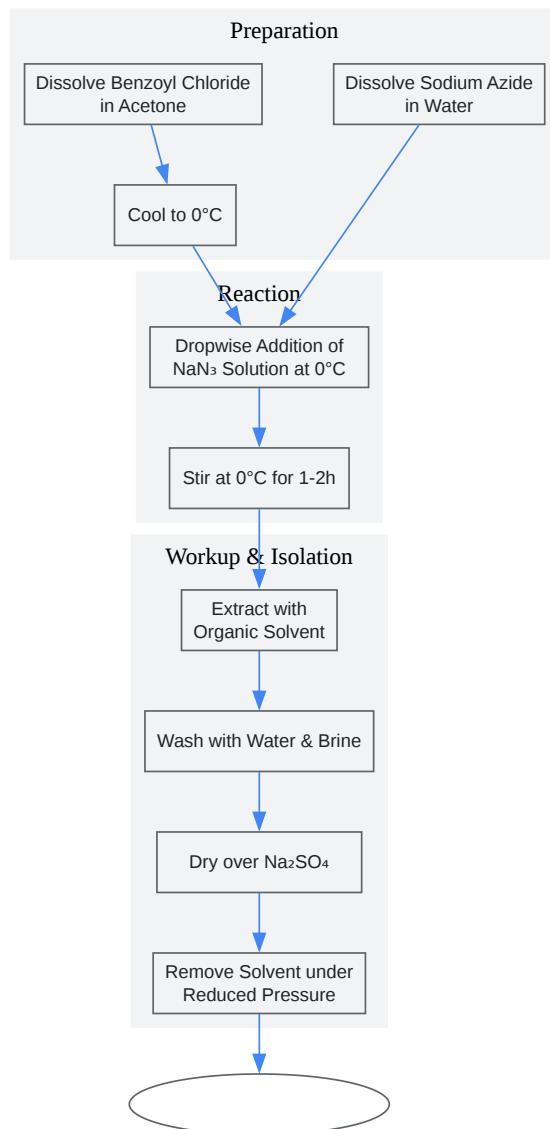
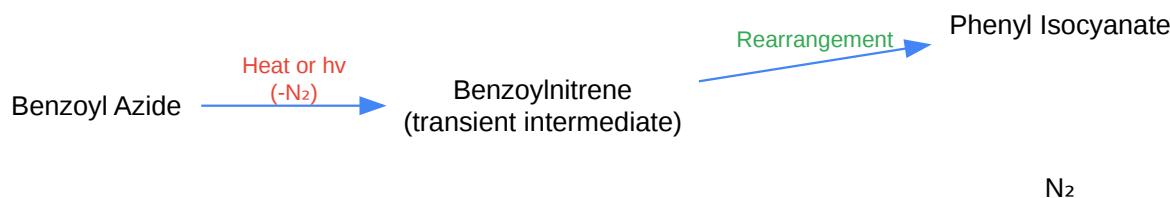
| Technique | Key Data | Source(s) |
|----------------------------------|---|-----------|
| Infrared (IR) Spectroscopy | Azide stretch (ν_{N_3}): ~2134 cm^{-1} Carbonyl stretch ($\nu_{\text{C=O}}$): ~1674 cm^{-1} | [2] |
| ^1H NMR Spectroscopy | Aromatic protons: 7.97-8.07 ppm | [2] |
| ^{13}C NMR Spectroscopy | Carbonyl carbon: ~172.9 ppm Aromatic carbons: 128-135 ppm | [2] |
| Mass Spectrometry (MS) | Molecular Ion Peak (M^+): m/z 147 | [2] |

Reactivity and Key Transformations

Benzoyl azide is a high-energy molecule primarily used as a precursor for the generation of acylnitrenes, which readily undergo the Curtius rearrangement.

Curtius Rearrangement

Upon thermal or photolytic activation, **benzoyl azide** loses a molecule of nitrogen gas (N_2) to form a transient benzoylnitrene intermediate. This intermediate is generally unstable and rapidly rearranges to form phenyl isocyanate. This transformation is a cornerstone of its utility in synthetic chemistry.



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